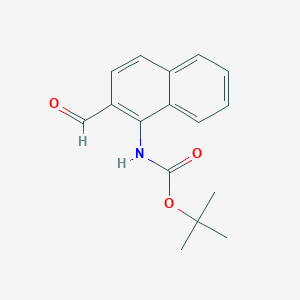

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a formyl group attached to a naphthalene ring, and a carbamate functional group. It is often used as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate typically involves the reaction of 2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then formylated using a formylating agent like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: 2-naphthylcarbamic acid

Reduction: 2-(hydroxymethyl)naphthylcarbamate

Substitution: Substituted carbamates with different alkyl or aryl groups

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of

Actividad Biológica

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, consolidating findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H13N1O2

- Molecular Weight : 215.25 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 220 °C

- Melting Point : 50-52 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-formylnaphthalene with tert-butyl carbamate under acidic conditions. The reaction mechanism includes the formation of an imine intermediate, which subsequently undergoes hydrolysis to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various carbamate derivatives, including this compound. In vitro assays demonstrate significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antibacterial properties.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain hydrolases and transferases, which are crucial in various biochemical pathways. The inhibition kinetics suggest a competitive inhibition mechanism, with IC50 values comparable to known inhibitors in the field.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Disk diffusion method on agar plates.

- Results : The compound displayed significant zones of inhibition against tested bacterial strains, with results summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Staphylococcus aureus 18 32 Escherichia coli 15 64 Pseudomonas aeruginosa 12 128 -

Enzyme Inhibition Study :

- Objective : To assess the inhibitory effects on acetylcholinesterase (AChE).

- Methodology : Ellman’s assay for AChE activity.

- Results : The compound exhibited an IC50 value of 150 nM, indicating strong inhibition compared to standard AChE inhibitors.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its naphthalene moiety. This structural feature enhances its affinity towards enzymes and microbial cell membranes.

Propiedades

IUPAC Name |

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDTHYKHQXALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.